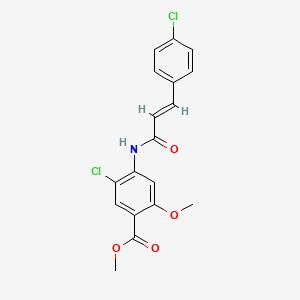
METHYL 5-CHLORO-4-((3-(4-CHLOROPHENYL)ACRYLOYL)AMINO)-2-METHOXYBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an acryloyl group, and a methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acryloyl intermediate: This step involves the reaction of 4-chlorophenylacrylic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acryloyl chloride.
Amidation reaction: The acryloyl chloride is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired amide intermediate.
Esterification: Finally, the amide intermediate is esterified using methanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
類似化合物との比較
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Lacks the acryloyl and amino groups, resulting in different chemical properties and reactivity.
4-Chlorophenylacrylic acid: Contains the acryloyl group but lacks the methoxybenzoate moiety.
Methyl 4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate: Similar structure but with variations in the position of the chloro group.
Uniqueness
Methyl 5-chloro-4-((3-(4-chlorophenyl)acryloyl)amino)-2-methoxybenzoate is unique due to the combination of its functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C18H15Cl2NO4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
methyl 5-chloro-4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-24-16-10-15(14(20)9-13(16)18(23)25-2)21-17(22)8-5-11-3-6-12(19)7-4-11/h3-10H,1-2H3,(H,21,22)/b8-5+ |
InChIキー |
XHXXQGAUWNULLS-VMPITWQZSA-N |
異性体SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
正規SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















